
Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with various functional groups including an ethyl ester (ethoxycarbonyl), a cyano group (nitrile), a methyl group, and an acetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired order of functional group introduction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be largely defined by the pyridine ring at its core. The different substituents would likely cause variations in the electron density around the ring, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the cyano group could undergo reactions to form amines, amides, or carboxylic acids. The ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be soluble in organic solvents due to its multiple polar functional groups .科学的研究の応用
Novel Synthesis Methods
- Tetrahydropyridine Derivatives Synthesis : An innovative phosphine-catalyzed [4 + 2] annulation process has been developed, utilizing Ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form tetrahydropyridine derivatives. This method offers excellent yields and complete regioselectivity, expanding the scope of annulation reactions for creating complex organic structures (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compounds Synthesis
- Pyrazolo[3,4-b]pyridine Products : A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives has been discovered. This technique is beneficial for generating N-fused heterocycle products in good to excellent yields, indicating its potential for creating pharmacologically relevant molecules (Ghaedi et al., 2015).
Chemical Transformations and Reactions
- Microwave-Promoted Reactions : Studies have shown that ethyl 6-acetylpyridine-2-carboxylate can undergo microwave-promoted reactions under solvent-free conditions, leading to the formation of distinct compound types. These findings highlight the precursor's versatility and its role in synthesizing mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, offering insights into solvent-free organic synthesis methodologies (Su, Zhao, & Zhao, 2007).
Biological Activity Investigations
- Antihypertensive Activity : Compounds derived from ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared and are expected to exhibit antihypertensive activity. This study indicates the potential therapeutic applications of these compounds, emphasizing the importance of chemical modifications for enhancing biological activity (Kumar & Mashelker, 2006).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 5-acetyl-3-cyano-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-4-17-12(16)11-9(6-13)5-10(8(3)15)7(2)14-11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIAXVIBNLDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1C#N)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)
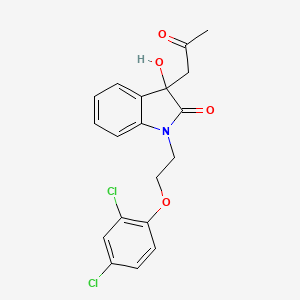
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)
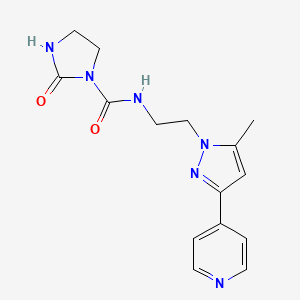
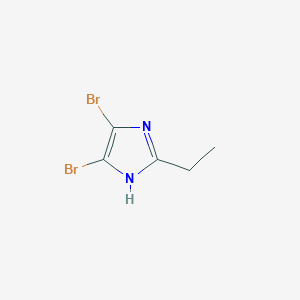
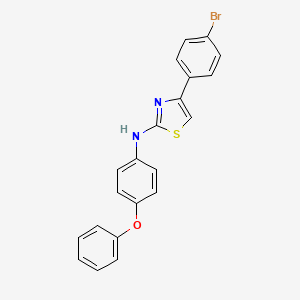
![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

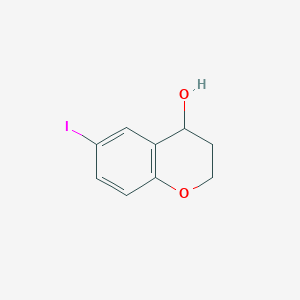
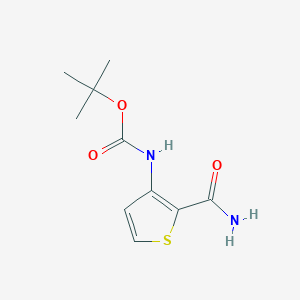
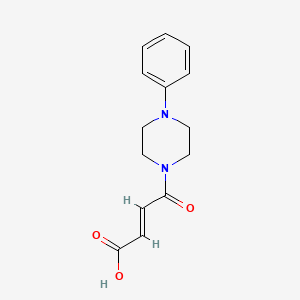
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)